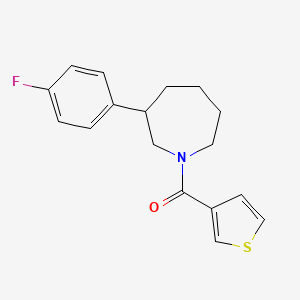

(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone” is a compound that has been synthesized and studied . It’s a complex organic molecule that contains a fluorophenyl group, an azepan ring, and a thiophenyl group .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The compound 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)-thio)-3-(methylthio)prop-2-en-1-one was taken into a round-bottomed flask and mixed with 5 mL of dry ethanol, followed by orthophosphoric acid (5 mL). The reaction mixture was heated for a period of 80 min at 80° C. The progress of the reaction was monitored by TLC (EtOAc:pet.ether, 2:8), and the reaction mixture was concentrated in a rotary evaporator .Molecular Structure Analysis

The compound is crystallized into a monoclinic system with the space group of P21; the cell parameters are a = 5.4232(4)Å, b = 14.1405(6), = 7.5318(4)Å, β = 94.198(5)° and Z = 2 . The structure is solved by a direct method and refined by full-matrix least squares on F2 reduced to R1 = 0.0337, wR2 = 0.0806 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been monitored and analyzed . The reaction involves the use of orthophosphoric acid and heat to promote the formation of the desired product .Scientific Research Applications

Biological Properties

- FPAzm has been evaluated for antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) and inhibitory effects on the androgen receptor target gene prostate-specific antigen (PSA) in LNCaP cells .

- Investigate its use in plant protection or growth regulation due to its structural similarity to indole-3-acetic acid .

Mechanism of Action

Target of Action

Similar compounds have been known to interact withPeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

Based on its potential interaction with pparγ, it can be hypothesized that it may bind to this receptor and modulate its activity, leading to changes in gene expression and cellular function .

Biochemical Pathways

Given its potential interaction with pparγ, it may influence pathways related to lipid metabolism, glucose homeostasis, and inflammation .

Pharmacokinetics

Therefore, its impact on bioavailability cannot be accurately determined at this time .

Result of Action

Based on its potential interaction with pparγ, it may influence cellular differentiation, development, and metabolism .

Action Environment

properties

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNOS/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEAJZZEBINZTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2462324.png)

![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2462332.png)

![Methylethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2462345.png)